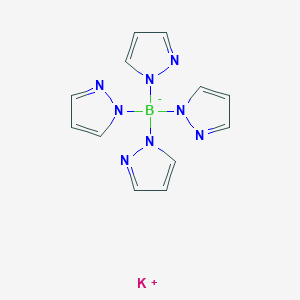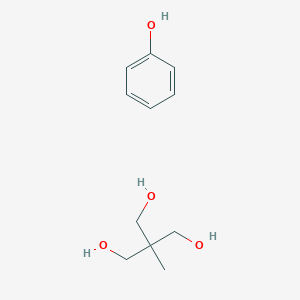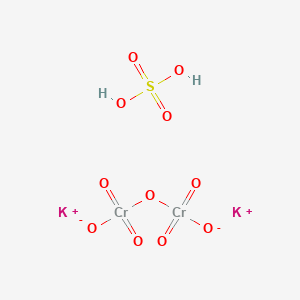
Potassium dichromate sulfuric acid
描述
Potassium dichromate and sulfuric acid are commonly used together in various chemical processes. Potassium dichromate, a bright red-orange crystalline solid, is a powerful oxidizing agent. Sulfuric acid, a highly corrosive strong acid, is often used to acidify solutions of potassium dichromate, enhancing its oxidizing properties. This combination is widely used in organic chemistry, analytical chemistry, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Potassium dichromate is typically prepared by reacting potassium chloride with sodium dichromate. The reaction is as follows:
Na2Cr2O7+2KCl→K2Cr2O7+2NaCl
Alternatively, it can be obtained from potassium chromate by roasting chromite ore with potassium hydroxide. The resulting potassium dichromate is then purified by recrystallization.
Sulfuric acid is produced industrially by the contact process, which involves the catalytic oxidation of sulfur dioxide to sulfur trioxide, followed by absorption in water:
SO2+O2→SO3
SO3+H2O→H2SO4
Industrial Production Methods
In industrial settings, potassium dichromate is produced by the reaction of potassium chloride with sodium dichromate, followed by purification through recrystallization. Sulfuric acid is produced in large quantities using the contact process, which is highly efficient and cost-effective.
化学反应分析
Types of Reactions
Potassium dichromate and sulfuric acid are involved in various types of chemical reactions, primarily oxidation reactions. When combined, they form a powerful oxidizing mixture that can oxidize a wide range of organic and inorganic compounds.
Common Reagents and Conditions
The combination of potassium dichromate and sulfuric acid is commonly used to oxidize primary and secondary alcohols to aldehydes, ketones, and carboxylic acids. The reaction conditions typically involve heating the mixture under reflux.
Major Products Formed
Primary Alcohols: Oxidized to aldehydes and further to carboxylic acids.
Secondary Alcohols: Oxidized to ketones.
Inorganic Compounds: Various oxidation states of chromium are formed, such as chromium trioxide.
科学研究应用
Chemistry
In chemistry, the combination of potassium dichromate and sulfuric acid is used as an oxidizing agent in various organic synthesis reactions. It is also used in analytical chemistry for the determination of chemical oxygen demand (COD) in water samples.
Biology and Medicine
In biology and medicine, potassium dichromate is used in histology for staining tissues. The oxidizing properties of the compound help in the preparation of samples for microscopic examination.
Industry
In industrial applications, potassium dichromate and sulfuric acid are used in the manufacturing of dyes, pigments, and other chemicals. They are also used in the cleaning and etching of glass and metal surfaces.
作用机制
The mechanism by which potassium dichromate and sulfuric acid exert their effects involves the reduction of the dichromate ion to chromium (III) ion. The oxidation state of chromium changes from +6 to +3, releasing oxygen atoms that oxidize the target compound. The overall reaction can be represented as:
Cr2O72−+14H++6e−→2Cr3++7H2O
相似化合物的比较
Similar Compounds
Potassium Permanganate: Another strong oxidizing agent used in similar applications.
Sodium Dichromate: Similar to potassium dichromate but more commonly used in industrial applications.
Chromium Trioxide: A powerful oxidizing agent used in organic synthesis.
Uniqueness
Potassium dichromate is unique due to its stability and ease of handling compared to other oxidizing agents. It is less deliquescent than sodium dichromate, making it more suitable for laboratory use. Additionally, its bright red-orange color makes it easy to identify and work with.
属性
IUPAC Name |
dipotassium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cr.2K.H2O4S.7O/c;;;;1-5(2,3)4;;;;;;;/h;;;;(H2,1,2,3,4);;;;;;;/q;;2*+1;;;;;;;2*-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKRHFQQMJPPJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OS(=O)(=O)O.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[K+].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr2H2K2O11S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Copper;disodium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;methanesulfonate](/img/structure/B8254691.png)
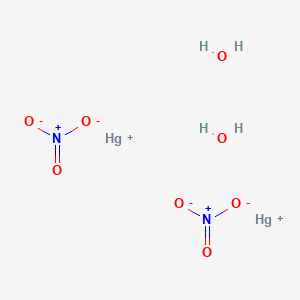
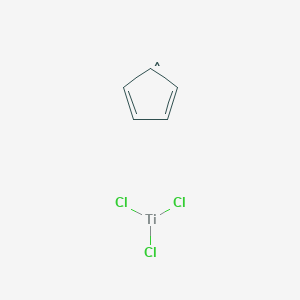
![(1S,3R,6S,8R,11S,13R,16S,18R,21S,23R,26S,28R,31R,33R,35R,37R,39R,41R)-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B8254718.png)
![calcium;(2S)-2-[[4-[[(6S)-2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate;pentahydrate](/img/structure/B8254726.png)
![(1S,3R,6S,8R,11S,13R,16S,18R,21S,23R,26S,28S,31S,33R,36S,38S,40S,42S,44S,46S,48S)-37,39,41,43,45,47,49-heptamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B8254730.png)
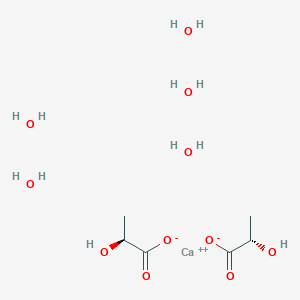
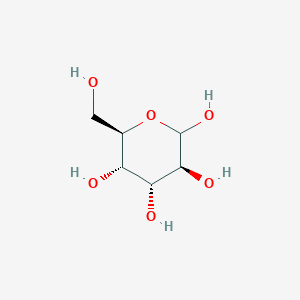
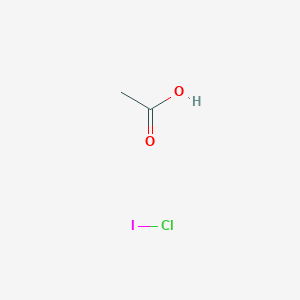

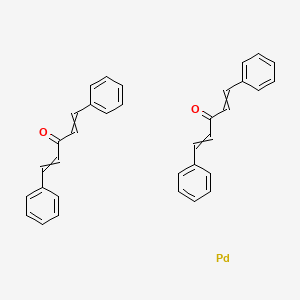
![(1S,3S,6S,8S,11S,13S,16S,18S,21S,23S,26S,28S,31S,33R,36R,38R,40R,42R,44R,46R,48R)-5,10,15,20,25,30,35-heptakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B8254767.png)
